molecular formula C10H10F2N2O B13534013 5-Amino-1-(2,2-difluoroethyl)indolin-2-one

5-Amino-1-(2,2-difluoroethyl)indolin-2-one

Katalognummer: B13534013
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: LRZMDJFPPQXBGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(2,2-difluoroethyl)indolin-2-one is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . This compound belongs to the indolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one typically involves the reaction of indolin-2-one derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and quality control, to meet the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced indolinone derivatives, and substituted indolinone compounds .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(2,2-difluoroethyl)indolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

Molekularformel

C10H10F2N2O

Molekulargewicht

212.20 g/mol

IUPAC-Name

5-amino-1-(2,2-difluoroethyl)-3H-indol-2-one

InChI

InChI=1S/C10H10F2N2O/c11-9(12)5-14-8-2-1-7(13)3-6(8)4-10(14)15/h1-3,9H,4-5,13H2

InChI-Schlüssel

LRZMDJFPPQXBGN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.